molecular formula C49H62N10O16S3 B12061907 Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2

Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2

Cat. No.: B12061907
M. Wt: 1143.3 g/mol
InChI Key: IZTQOLKUZKXIRV-IVVJSLGPSA-N
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Description

Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 is a synthetic peptide with a sequence of amino acids that includes aspartic acid, tyrosine (sulfated), methionine, glycine, tryptophan, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Specific amino acids can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.

Scientific Research Applications

Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 involves its interaction with specific molecular targets and pathways. For example, it may bind to cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects. The sulfated tyrosine residue can enhance the peptide’s binding affinity to certain receptors, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    Asp-Tyr-Asp: A dipeptide composed of aspartic acid and tyrosine, known for its role in cellular metabolism.

    Asp-Tyr: Another dipeptide with similar properties but lacking the sulfated tyrosine residue.

Uniqueness

Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 is unique due to the presence of the sulfated tyrosine residue, which can significantly alter its biological activity and receptor binding properties compared to non-sulfated peptides.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, commonly known as Cholecystokinin-8 (CCK-8), is a biologically active peptide with significant roles in various physiological processes. This article explores its biological activity, mechanisms of action, and implications based on diverse research findings.

Structure and Composition

The molecular structure of CCK-8 is characterized by the following amino acid sequence:

  • Sequence : H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
  • Molecular Formula : C49H62N10O16S3
  • Molecular Weight : 1143.29 Dalton

CCK-8 is a sulfated octapeptide derived from the larger precursor protein procholecystokinin, which undergoes post-translational modifications, including sulfation at the tyrosine residue, enhancing its biological activity .

Biological Functions

CCK-8 exhibits multiple biological functions, primarily related to digestion and appetite regulation. Its activities include:

  • Stimulation of Pancreatic Secretion : CCK-8 promotes the secretion of digestive enzymes from the pancreas, facilitating nutrient absorption .
  • Gallbladder Contraction : It induces contraction of the gallbladder, aiding in the release of bile into the intestine for fat digestion .
  • Regulation of Intestinal Motility : CCK-8 enhances intestinal motility, contributing to the digestive process .

CCK-8 exerts its effects through specific receptors:

  • CCK Receptors : CCK-8 interacts with two primary receptor types—CCK-A and CCK-B. The binding affinity to these receptors is crucial for its physiological effects. Studies indicate that CCK-8 has a high affinity for both receptor types, influencing various neural and gastrointestinal responses .

Table 1: Binding Affinity of CCK-8 to Receptor Types

Receptor TypeBinding Affinity (KD)
CCK-A261 pM
CCK-B105 pM

Research Findings

Numerous studies have explored the implications of CCK-8 in various contexts:

  • Anxiety and Cognitive Processes : Research indicates that CCKergic systems are involved in anxiety-related behaviors. CCK-8 has been shown to modulate stress responses and cognitive functions in animal models .
  • Role in Satiety : CCK-8 is known to induce feelings of fullness after meals, thus playing a significant role in appetite regulation. It has been observed that administration of CCK-8 leads to decreased food intake in experimental settings .
  • Degradation and Stability : The stability of CCK-8 is influenced by enzymatic degradation pathways. Enzymes such as aminopeptidase A can degrade CCK-8 into shorter peptides, impacting its functional availability in physiological processes .

Case Study 1: Effects on Food Intake

In a controlled study involving rats, administration of CCK-8 resulted in a significant decrease in food intake compared to control groups. This effect was attributed to enhanced satiety signaling mediated by the activation of central nervous system pathways .

Case Study 2: Impact on Anxiety Models

In behavioral tests assessing anxiety responses, CCK-8 administration exhibited anxiolytic effects in forced-swimming tests. This suggests potential therapeutic applications for conditions related to anxiety disorders .

Properties

Molecular Formula

C49H62N10O16S3

Molecular Weight

1143.3 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35?,36-,37-,38-,39-/m0/s1

InChI Key

IZTQOLKUZKXIRV-IVVJSLGPSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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